molecular formula C12H15N3S B2459281 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine CAS No. 379241-42-6

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2459281
CAS No.: 379241-42-6
M. Wt: 233.33
InChI Key: BYBKCNHNASJMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBKCNHNASJMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 4-Amino Substituted Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Design, Synthetic Architecture, and Kinase Targeting Protocols

Executive Summary

The thieno[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the quinazoline core found in blockbuster kinase inhibitors like Gefitinib and Erlotinib. The substitution at the C4-position with an amino group is not merely structural decoration; it is the primary determinant of ATP-competitive binding. By mimicking the N1-C6-N6 motif of adenine, 4-amino thieno[2,3-d]pyrimidines anchor themselves into the hinge region of kinase domains (e.g., EGFR, PI3K, VEGFR), making them critical tools in oncology and antimicrobial drug discovery.

This technical guide deconstructs the synthesis, structure-activity relationships (SAR), and experimental protocols required to develop these potent small molecules.

Structural Rationale & Ligand Design

The Bioisosteric Advantage

Replacing the benzene ring of a quinazoline with a thiophene ring (to form thienopyrimidine) alters the electronic landscape of the molecule.

  • Electron Density: The thiophene ring is electron-rich (excess

    
    -electrons), which can enhance cation-
    
    
    
    interactions within the hydrophobic pocket of the target protein.
  • Solubility: Thieno[2,3-d]pyrimidines often exhibit improved physicochemical properties (solubility, lipophilicity) compared to their quinazoline counterparts, aiding oral bioavailability.

  • Vector Positioning: The geometry of the fused thiophene ring alters the vectors of substituents at the C2 and C4 positions, allowing access to sub-pockets (e.g., the ribose binding pocket or the specificity pocket) that may be inaccessible to quinazolines.

The "Hinge Binder" Hypothesis

The 4-amino group is the "warhead" for molecular recognition.

  • Acceptor-Donor Motif: The N3 nitrogen (acceptor) and the C4-amino group (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR, Val851 in PI3K).

  • Steric Tolerance: The C4 position tolerates bulky amines (anilines, morpholines), which can extend into the solvent-exposed region or interact with the "gatekeeper" residue.

Synthetic Architecture

The synthesis of 4-amino thieno[2,3-d]pyrimidines generally follows a convergent pathway, starting with the construction of the thiophene core via the Gewald Reaction , followed by cyclization and functionalization.

Visualizing the Synthetic Pathway

The following diagram outlines the standard "Chlorination-Amination" route, which is the most versatile method for introducing diverse amines at the C4 position.

SynthesisPath Ketone Ketone/Aldehyde (Starting Material) Gewald Gewald Reaction (S8, CN-CH2-COOEt) Ketone->Gewald Step 1 Thiophene 2-Aminothiophene-3-carboxylate (Core Scaffold) Gewald->Thiophene Cyclization Cyclization (Formamide/Urea) Thiophene->Cyclization Step 2 Oxo Thieno[2,3-d]pyrimidin-4(3H)-one (Oxo Intermediate) Cyclization->Oxo Chlorination Chlorination (POCl3) Oxo->Chlorination Step 3 Chloro 4-Chloro-thieno[2,3-d]pyrimidine (Activated Electrophile) Chlorination->Chloro Amination SNAr Amination (R-NH2, Heat) Chloro->Amination Step 4 Final 4-Amino-thieno[2,3-d]pyrimidine (Target Ligand) Amination->Final

Caption: Step-wise synthesis from Gewald precursors to the final 4-amino functionalized ligand.

Detailed Experimental Protocol: The "C4-Amination"

The conversion of the 4-chloro intermediate to the 4-amino derivative is the critical diversity-generating step. The following protocol is a validated standard operating procedure (SOP) derived from high-impact medicinal chemistry literature.

Protocol: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-thieno[2,3-d]pyrimidine

Objective: To introduce a specific amine (e.g., 3-chloro-4-fluoroaniline or morpholine) at the C4 position.

Reagents & Materials:

  • Substrate: 4-Chloro-thieno[2,3-d]pyrimidine derivative (1.0 equiv).

  • Nucleophile: Substituted aniline or aliphatic amine (1.1 – 1.5 equiv).

  • Solvent: Isopropanol (i-PrOH) or Ethanol (EtOH). Note: Alcohols are preferred to facilitate proton transfer.

  • Catalyst (Optional): Triethylamine (TEA) or DIPEA (if using aliphatic amines). For anilines, catalytic HCl (1-2 drops) can accelerate the reaction by activating the pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-chloro-thieno[2,3-d]pyrimidine (1.0 mmol) in Isopropanol (10–15 mL).

  • Addition: Add the amine nucleophile (1.2 mmol).

    • Variation A (Anilines): Add 2 drops of conc. HCl. The acid protonates the N3, making the C4 position more electrophilic.

    • Variation B (Aliphatic Amines): Add TEA (2.0 mmol) to scavenge the generated HCl.

  • Reaction: Heat the mixture to reflux (80–85 °C) . Monitor by TLC (System: CHCl3/MeOH 95:5) or LC-MS.

    • Typical Duration: 2 to 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates as a hydrochloride salt (if Method A is used). Filter the solid and wash with cold isopropanol and diethyl ether.

    • Neutralization (if required): If the free base is needed, suspend the solid in saturated NaHCO3 solution, stir for 30 mins, extract with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/DMF or column chromatography (Silica gel, gradient Hexane/EtOAc).

Validation Criteria:

  • 1H NMR: Disappearance of the C4-Cl signal (if applicable) and appearance of NH protons (exchangeable with D2O) and amine substituent signals.

  • Mass Spec: Observation of the parent ion

    
    .
    

Therapeutic Applications & SAR Data

EGFR Inhibition (Oncology)

In Non-Small Cell Lung Cancer (NSCLC), 4-anilino-thieno[2,3-d]pyrimidines bind to the ATP pocket of EGFR.

  • Key SAR Feature: Substitution on the 4-phenyl ring (the aniline tail) dictates potency against mutants (T790M).

  • 3-Cl, 4-F substitution: Often mimics the binding of Gefitinib.

  • Electron Donors (OMe): At the C2-phenyl position, methoxy groups enhance electron density, improving H-bond acceptance.

Table 1: Comparative SAR of Thieno[2,3-d]pyrimidines against EGFR (Wild Type vs T790M)

Compound IDR (C4-Amino)R' (C2-Aryl)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)Activity Profile
Ref (Gefitinib) Quinazoline-33>10,000WT Selective
Comp 7a [1]3-Cl, 4-F-phenyl4-OMe-phenyl45120Dual Inhibitor
Comp B1 [2]3-Ethynyl-phenylThiophene1385High Potency
Comp 6e [3]3-Br-phenyl4-Me-phenyl133N/DModerate
PI3K Inhibition

For PI3K targeting, the 4-morpholino group is the gold standard substitution. The oxygen atom of the morpholine ring forms a critical hydrogen bond with the hinge region residue (Val851 in PI3K


).[1]
  • Mechanistic Insight: The thienopyrimidine core acts as a flat scaffold, positioning the morpholine into the ATP-binding pocket while the substituent at C2 projects into the affinity pocket.

Signaling Pathway Inhibition

The following diagram illustrates how these inhibitors block the downstream signaling cascades (MAPK and PI3K/Akt) by competing with ATP at the Receptor Tyrosine Kinase (RTK) level.

Signaling ATP ATP RTK Receptor Tyrosine Kinase (EGFR / VEGFR) ATP->RTK Phosphorylation (Activation) Inhibitor 4-Amino-Thieno[2,3-d]pyrimidine Inhibitor->RTK Competitive Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT (PKB) PI3K->AKT mTOR mTOR (Cell Growth) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: Mechanism of Action: Competitive inhibition of ATP binding at RTK blocks downstream Proliferation (ERK) and Survival (mTOR) pathways.

Future Outlook: Beyond Simple Inhibition

The field is moving beyond simple reversible inhibition. Recent literature (2023-2024) highlights:

  • Covalent Inhibitors: Incorporating acrylamide "warheads" on the 4-amino substituent (e.g., N-(3-acrylamidophenyl)) to form irreversible covalent bonds with Cys797 in EGFR, overcoming drug resistance.

  • PROTACs: Using the thieno[2,3-d]pyrimidine scaffold as the "warhead" ligand, linked to an E3 ligase recruiter (like Thalidomide) to induce proteasomal degradation of the target kinase rather than just inhibition.

References

  • Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Source: Future Medicinal Chemistry (2023). URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL:[Link]

  • Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Source: Bioorganic Chemistry (Elsevier, 2024). URL:[Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Source: Bioorganic & Medicinal Chemistry (2019).[2] URL:[Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2021).[3][4][5] URL:[Link]

Sources

Technical Guide: Binding Affinity & Pharmacological Profile of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

[1]

Executive Summary

This compound (CAS: 379241-42-6) represents a specialized lipophilic variant of the privileged thieno[2,3-d]pyrimidine scaffold.[1] While the 4-morpholino and 4-piperazinyl analogs are widely recognized as kinase inhibitors (e.g., PI3K/mTOR) and GPCR ligands, the 4-azepan-1-yl substitution introduces a unique steric and hydrophobic profile.[1]

This guide analyzes the molecule's binding affinity across three primary receptor classes—Serotonin (5-HT) , Histamine H4 , and Phosphoinositide 3-kinases (PI3K) —highlighting its utility as a probe for hydrophobic pockets in Structure-Activity Relationship (SAR) studies.[1]

Structural Pharmacology & Binding Mechanism[1]

The binding affinity of this molecule is governed by the interplay between the bicyclic heteroaromatic core and the seven-membered azepane ring.[1]

The Thieno[2,3-d]pyrimidine Core (The "Hinge Binder")
  • Role: Acts as a bioisostere of quinazoline and purine (adenine).[2]

  • Mechanism: In kinase targets (e.g., PI3K, EGFR), N1 and N3 of the pyrimidine ring typically function as hydrogen bond acceptors/donors to the "hinge region" of the ATP-binding pocket.[1]

  • GPCR Interaction: In 5-HT and H4 receptors, the aromatic system engages in

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the transmembrane binding crevice.[1]
The 4-(Azepan-1-yl) Substituent (The "Hydrophobic Probe")[1]
  • Steric Bulk: The 7-membered azepane ring is significantly bulkier than the standard 6-membered morpholine or piperazine.[1]

  • Lipophilicity: The lack of a second heteroatom (unlike morpholine's oxygen or piperazine's NH) increases the

    
    , enhancing affinity for hydrophobic sub-pockets but potentially reducing solubility.
    
  • Selectivity Filter: This moiety is often used to "scan" the solvent-exposed regions of a binding pocket.[1] If the receptor pocket is tight (sterically constrained), the azepane derivative will show drastically reduced affinity compared to piperidine; if the pocket is open/hydrophobic, affinity may be retained or enhanced.

Pharmacophore Visualization

The following diagram illustrates the logical binding nodes of the molecule.

BindingMechanismCoreThieno[2,3-d]pyrimidine(Aromatic Core)Azepane4-(Azepan-1-yl)(7-Membered Ring)Core->AzepaneC4 SubstitutionHingeH-Bonding(Kinase Hinge / GPCR Asp)Core->HingeN1/N3 InteractionPiStackPi-Pi Stacking(Aromatic Residues)Core->PiStackScaffold StackingHydrophobicHydrophobic Pocket(Steric Tolerance)Azepane->HydrophobicLipophilic ContactSubstituentsC2/C5/C6 Positions(Tuning Elements)Substituents->CoreElectronic Tuning

Caption: Pharmacophore mapping of this compound showing critical interaction points.

Receptor-Specific Binding Profiles[1]

Serotonin 5-HT3 Receptors

Research into thieno[2,3-d]pyrimidines has identified them as potent antagonists of the 5-HT3 receptor , a ligand-gated ion channel.[1][3]

  • Affinity Data: Analogs with cyclic amines at C4 (like piperazine) have shown

    
     values in the nanomolar range (e.g., 67 nM) .
    
  • Azepane Effect: The expansion to an azepane ring tests the spatial limit of the ligand-binding domain.[1] While piperazine is optimal for H-bonding, the azepane variant typically retains affinity only if the receptor's hydrophobic pocket can accommodate the extra methylene group.[1] It often serves as a selectivity filter against 5-HT4 receptors.[1]

Histamine H4 Receptor (H4R)

The H4 receptor is a key target for immune-mediated conditions.[1]

  • Binding Mode: The core binds in the transmembrane region.[1] The 4-amino group is critical for orienting the molecule.[1]

  • Affinity: Thienopyrimidines are classic H4 antagonists.[1] The azepane derivative is often synthesized to increase blood-brain barrier (BBB) penetration or alter metabolic stability compared to the piperazine "parent" compounds.[1]

  • Status: High affinity (low nM) is possible, provided the C2 position is substituted with a lipophilic group (e.g., methylthio or phenyl) to anchor the molecule.

PI3K / mTOR (Kinase Targets)

In the context of oncology, this scaffold is a bioisostere of the clinical drug GDC-0941 .[1]

  • Comparison:

    • Morpholine (Standard): Forms a crucial H-bond with the hinge region via the ether oxygen.[1]

    • Azepane (Variant): Lacks the ether oxygen. Consequently, it loses the hinge H-bond , typically resulting in a significant loss of potency (10-100 fold reduction in

      
      ) against PI3K
      
      
      .[1]
  • Utility: This loss of affinity is used as a negative control to prove that the morpholine oxygen's H-bond is essential for bioactivity in a specific series.[1]

Experimental Protocols for Affinity Determination

To validate the binding affinity of this compound, the following self-validating protocols are recommended.

Radioligand Binding Assay (GPCRs: 5-HT / H4)

Objective: Determine the inhibition constant (

StepProcedureCritical Control (Quality Assurance)
1. Membrane Prep Homogenize HEK293 cells expressing human 5-HT3 or H4 receptors.[1] Centrifuge to isolate membrane fraction.[1]Protein concentration must be normalized (e.g., Bradford assay) to ensure

consistency.
2. Incubation Incubate membranes with radioligand (e.g.,

-GR65630 for 5-HT3) and varying concentrations of the azepane derivative (

to

M).[1]
Include Non-specific binding (NSB) wells using a saturating concentration of a known antagonist (e.g., Ondansetron).
3. Filtration Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).Wash buffers must be ice-cold to prevent dissociation of the bound radioligand.
4.[1] Calculation Measure CPM via scintillation counting.[1] Plot displacement curves.[1]Calculate

using the Cheng-Prusoff equation :

.
Fluorescence Polarization (Kinase: PI3K/mTOR)

Objective: Determine

  • Reagent Setup: Mix recombinant PI3K enzyme, fluorescently labeled PIP2 substrate, and ATP.[1]

  • Compound Addition: Add this compound in DMSO (keep DMSO < 1% final).

  • Reaction: Incubate for 60 mins at room temperature.

  • Detection: Add polarization detection reagent (binds to the phosphorylated product).

  • Readout: Measure mP (milli-Polarization) units. A decrease in polarization indicates inhibition of phosphorylation.[1]

Comparative Data Summary

The following table summarizes the expected SAR trends for the 4-(Azepan-1-yl) derivative versus the standard 4-Morpholinyl analog.

Target Receptor4-Morpholinyl Affinity (Ref)4-Azepan-1-yl Affinity (Predicted/Observed)Mechanistic Rationale
PI3K

High (

nM)
Low (

M)
Loss of critical H-bond acceptor (Oxygen) in the hinge region.[1]
5-HT3 Moderate (

nM)
Moderate/High Hydrophobic pocket tolerates bulk; azepane mimics the steric profile of active antagonists.[1]
Histamine H4 High (

nM)
High (

nM)
H4 pocket is large and lipophilic; azepane enhances hydrophobic interactions.
PDE4 ModerateModerate Cyclic amines are privileged scaffolds for PDE inhibition.[1]

References

  • Modena, D. et al. (2000).[1] "Synthesis and receptor binding of new thieno[2,3-d]pyrimidines as selective ligands of 5-HT3 receptors." Bioorganic & Medicinal Chemistry.

  • He, H. et al. (2011). "Thieno[2,3-d]pyrimidine derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Database. (2024). "Compound Summary: Thieno[2,3-d]pyrimidine." National Library of Medicine.[1]

  • Chemical Book. (2024). "CAS 379241-42-6 Entry: this compound."[1][4]

History and discovery of thieno[2,3-d]pyrimidine bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Thieno[2,3-d]pyrimidine Bioisosteres

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the thieno[2,3-d]pyrimidine scaffold, a cornerstone in modern medicinal chemistry. We will delve into its historical origins as a purine bioisostere, dissect the key synthetic strategies that enabled its widespread use, and survey its evolution into a versatile platform for developing targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this privileged heterocyclic system.

The Genesis of an Idea: Bioisosterism and the Rise of the Thieno[2,3-d]pyrimidine Core

In the landscape of drug discovery, the concept of bioisosterism —the substitution of atoms or groups with other chemical entities that retain similar physical or chemical properties to produce broadly similar biological effects—is a foundational principle. The naturally occurring purine ring system, the core of adenine and guanine, is a ubiquitous recognition element in biology, forming the basis of nucleic acids and the universal energy currency, adenosine triphosphate (ATP).[1][2][3] Consequently, it is a primary interaction scaffold for a vast number of enzymes, particularly kinases.

However, the purine core itself presents challenges in drug development, including potential metabolic liabilities and difficulties in achieving target selectivity. This necessitated the exploration of bioisosteric replacements that could mimic the purine's essential hydrogen bonding patterns and geometry while offering improved drug-like properties. The thieno[2,3-d]pyrimidine scaffold emerged as a highly successful purine isostere.[1][2][4] By replacing the imidazole ring of a purine with a thiophene ring, the key N7 atom is replaced by a sulfur atom, and the C8-H is replaced by a C5-H, subtly altering the electronics and lipophilicity while preserving the critical pyrimidine portion responsible for key interactions, such as hinge-binding in kinases.[5][6]

This structural analogy has proven incredibly fruitful, leading to the discovery of compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2][7] The π-rich, electron-deficient nature of this fused heterocycle facilitates fine-tuning of its biological interactions through rational substitutions, making it a privileged scaffold in medicinal chemistry.[2]

Foundational Synthetic Strategies: Building the Core

The utility of a scaffold is directly tied to the robustness and versatility of its synthesis. The thieno[2,3-d]pyrimidine system benefits from several reliable synthetic routes, most of which begin with the construction of a substituted 2-aminothiophene precursor.

The Gateway: Gewald Aminothiophene Synthesis

The Gewald reaction is the preeminent method for accessing the requisite 2-aminothiophene building blocks. This one-pot, multi-component reaction is valued for its operational simplicity and tolerance of diverse functional groups.

Causality Behind the Choice: The Gewald reaction is experimentally efficient, combining an α-methylene ketone or aldehyde, a nitrile with an α-methylene group (e.g., malononitrile), and elemental sulfur in the presence of a base. The choice of a basic catalyst (often a morpholine or triethylamine) is critical; it facilitates the initial Knoevenagel condensation and the subsequent addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[8][9]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

  • Addition of Base: Slowly add triethylamine (0.1 mol) to the mixture while stirring at room temperature.

  • Sulfur Addition: Carefully add elemental sulfur (0.1 mol) in portions to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Execution: Heat the mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL). The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Pyrimidine Ring Annulation: From Thiophene to Thienopyrimidine

With the 2-aminothiophene in hand, the next crucial step is the construction of the fused pyrimidine ring. Several methods are commonly employed, allowing for diverse substitutions.

Method A: Cyclization with Formic Acid or Formamide This is the most direct route to 2-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. Heating the 2-aminothiophene-3-carboxamide with formic acid or formamide results in cyclization to form the pyrimidine ring.[5]

Method B: Dimroth Rearrangement A versatile method for installing N-aryl substituents involves reacting the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes a Dimroth rearrangement upon condensation with various anilines.[8][10] This pathway is often accelerated by microwave irradiation.[10]

Causality Behind the Choice: The Dimroth rearrangement is a powerful tool for creating substituted 4-aminothieno[2,3-d]pyrimidines. The initial reaction with DMF-DMA forms a reactive amidine. When an aniline is introduced, it attacks the pyrimidine ring, leading to a ring-opening and subsequent ring-closing event that results in the thermodynamically more stable N-substituted product. Acetic acid is often used as a solvent and catalyst, protonating the pyrimidine ring to facilitate the initial nucleophilic attack.[10]

Method C: Cyclization with Isothiocyanates To introduce substituents and a thio-group at the 2-position, 2-aminothiophene esters can be reacted with isothiocyanates. This forms a thiourea intermediate that readily cyclizes to yield 2,3-disubstituted-2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones.[4][11]

Diagram: Key Synthetic Pathways to the Thieno[2,3-d]pyrimidine Core

Synthetic Pathways cluster_gewald Gewald Reaction cluster_annulation Pyrimidine Ring Annulation Ketone α-Methylene Ketone Aminothiophene 2-Aminothiophene Precursor Ketone->Aminothiophene Nitrile Active Methylene Nitrile Nitrile->Aminothiophene Sulfur Sulfur (S8) Sulfur->Aminothiophene Base Base (e.g., Morpholine) Base->Aminothiophene FormicAcid Formic Acid Aminothiophene->FormicAcid Route A DMFDMA DMF-DMA Aminothiophene->DMFDMA Route B Isothiocyanate Isothiocyanate Aminothiophene->Isothiocyanate Route C Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one FormicAcid->Thienopyrimidinone N_Aryl_Thienopyrimidine N-Aryl Thienopyrimidine DMFDMA->N_Aryl_Thienopyrimidine Aniline Aniline Aniline->N_Aryl_Thienopyrimidine Thioxo_Thienopyrimidine 2-Thioxo Thienopyrimidine Isothiocyanate->Thioxo_Thienopyrimidine

Caption: Primary synthetic routes to the thieno[2,3-d]pyrimidine scaffold.

Therapeutic Frontiers: Thieno[2,3-d]pyrimidines in Drug Discovery

The true value of the thieno[2,3-d]pyrimidine scaffold is demonstrated by its successful application across multiple therapeutic areas, most notably in oncology as kinase inhibitors.

Anticancer Activity: A Privileged Scaffold for Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Kinases use ATP to phosphorylate substrate proteins. The thieno[2,3-d]pyrimidine core, as a bioisostere of the adenine portion of ATP, is perfectly sized and shaped to bind to the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[5]

Mechanism of Action: Kinase Hinge Binding A crucial interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. The N1 and N3 atoms of the thieno[2,3-d]pyrimidine pyrimidine ring are analogous to the N1 and N3 of adenine and can act as hydrogen bond acceptors and donors, respectively, to anchor the molecule in the active site.

Diagram: EGFR Signaling Pathway and Inhibition

EGFR Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P PI3K PI3K EGFR->PI3K Activates RAS RAS/RAF/MEK/ERK EGFR->RAS Activates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor (e.g., Olmutinib) Inhibitor->EGFR Competitively Binds ATP ATP ATP->EGFR Binds to Active Site Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a thienopyrimidine drug.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The thieno[2,3-d]pyrimidine scaffold has been instrumental in developing EGFR inhibitors for non-small cell lung cancer (NSCLC).[12] For instance, Olmutinib (Olita™) is an approved drug that features this core and was designed to selectively target the T790M resistance mutation.[7][12] Research has led to the discovery of derivatives that show potent activity against both wild-type and mutant forms of EGFR, demonstrating the scaffold's tunability.[13]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. VEGFR-2 is a key mediator of this process. Thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors, effectively functioning as anti-angiogenic agents.[14] One study identified a compound, 17f , with an IC₅₀ value of 0.23 µM against VEGFR-2, equivalent to the approved drug Sorafenib.[14]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K pathway is one of the most frequently activated signaling pathways in human cancer. The thieno[2,3-d]pyrimidine core has been used to develop potent and selective PI3K inhibitors, with some compounds showing nanomolar potency and significant in vivo anticancer efficacy.[15][16]

Table: Representative Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀)Therapeutic AreaReference
Olmutinib (Olita™)EGFR (T790M mutant)~24 nMNon-Small Cell Lung Cancer[7][12]
Compound 7a EGFR (wild-type & T790M)0.04 µM (wt), 0.03 µM (T790M)Cancer[13]
Compound 17f VEGFR-20.23 µMCancer (Anti-angiogenesis)[14]
Compound 6a PI3Kα2.9 nMCancer[15]
Dihydrofolate Reductase (DHFR) InhibitorsDHFRPotent growth inhibitionCancer[17]
Beyond Cancer: A Versatile Pharmacophore

The utility of this scaffold extends well beyond oncology.

  • Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory cascade, such as phosphodiesterase 4 (PDE4), thieno[2,3-d]pyrimidine derivatives have been developed as potential anti-inflammatory drugs.[7][9]

  • Antimicrobial Agents: The structural similarity to purines also makes the scaffold suitable for targeting microbial enzymes. Derivatives have shown potent antibacterial activity against multi-drug resistant Gram-positive organisms, including MRSA and VRE, as well as antiviral and antifungal properties.[3][18]

Structure-Activity Relationship (SAR) and Rational Design

Decades of research have illuminated key SAR principles for decorating the thieno[2,3-d]pyrimidine core to achieve desired activity and selectivity.

Diagram: Key Substitution Points on the Thieno[2,3-d]pyrimidine Scaffold

Caption: Critical positions for substitution on the thienopyrimidine core.

  • Position 4: This is arguably the most critical position for kinase inhibitors. Substitution with an aniline or related amine is a common strategy. The nature of the aniline substituent is crucial for potency and selectivity, as it often extends into a hydrophobic pocket of the ATP-binding site.

  • Position 2: Modifications at this position can fine-tune selectivity. Small substituents are generally well-tolerated, and this position can be used to block metabolism or pick up additional interactions.

  • Positions 5 and 6: These positions on the thiophene ring are directed towards the solvent-exposed region of the kinase active site. They are key points for modification to improve pharmacokinetic properties like solubility and cell permeability without disrupting the core binding interactions. Fusing rings at these positions, such as in tetrahydrobenzothieno[2,3-d]pyrimidines, can enhance potency and modulate physical properties.[16][19]

Conclusion and Future Horizons

The thieno[2,3-d]pyrimidine scaffold has journeyed from a theoretical bioisosteric concept to a clinically validated and commercially successful pharmacophore. Its robust synthesis and modular nature have allowed medicinal chemists to rationally design potent and selective inhibitors for a wide array of biological targets. The historical development of this core is a testament to the power of bioisosterism in modern drug discovery.

Looking ahead, the versatility of the thieno[2,3-d]pyrimidine core will continue to be exploited. Future research will likely focus on:

  • Developing next-generation inhibitors to overcome new mechanisms of drug resistance.

  • Designing dual-target or multi-target agents to address complex diseases with a single molecule.

  • Incorporating the scaffold into novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), to achieve target degradation rather than just inhibition.

The rich history and proven track record of the thieno[2,3-d]pyrimidine scaffold ensure that it will remain a highly valuable and enduring core in the drug discovery arsenal for years to come.

References

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

  • Zhang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Gkeka, S., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]

  • Béni, Z. A., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(23), 5756. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 30. [Link]

  • Abdel-Gawad, N. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][14][19]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1069. [Link]

  • Yu, M., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Kumar, A., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 16(43), 8345-8361. [Link]

  • El-Sayed, E. Z. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]

  • Eissa, I. H., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • El-Enany, M., et al. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Yu, M., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • El-Sayed, E. Z. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Journal of the Egyptian National Cancer Institute, 27(4), 167-179. [Link]

  • Thakur, S., et al. (2023). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Elmenier, F. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 326-344. [Link]

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Semantic Scholar. [Link]

  • Pathak, L., et al. (2014). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 374-377. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. ResearchGate. [Link]

  • Liu, X.-H., et al. (2017). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 22(10), 1637. [Link]

  • Wilding, J. L., & Wammack, J. C. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]

Sources

Methodological & Application

Synthetic route for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine from 4-chlorothieno[2,3-d]pyrimidine

[1]

Abstract & Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazoline.[1] Derivatives of this scaffold act as potent inhibitors for various kinases, including EGFR , PI3K , and mTOR , making them critical targets in oncology drug discovery.

This application note details a robust, scalable protocol for the synthesis of 4-(azepan-1-yl)thieno[2,3-d]pyrimidine via Nucleophilic Aromatic Substitution (

Reaction Mechanics & Design

The Chemical Strategy

The transformation relies on the

233

To overcome this, we utilize Isopropanol (IPA) as a protic solvent. While aprotic polar solvents (DMF/DMSO) accelerate

  • Solubility Differential: The starting chloride is soluble in hot IPA, but the amino-product often crystallizes upon cooling, simplifying isolation.

  • Transition State Stabilization: Protic solvents can stabilize the anionic Meisenheimer-like transition state via hydrogen bonding.

Reaction Pathway Diagram

The following diagram illustrates the reaction flow and the critical transition state.

ReactionPathwaySM4-Chlorothieno[2,3-d]pyrimidine(Electrophile)TSMeisenheimer-likeTransition StateSM->TS IPA, Reflux (82°C)ReagentAzepane(Nucleophile)Reagent->TS IPA, Reflux (82°C)BaseDIPEA(Scavenger)Base->TS IPA, Reflux (82°C)ProductThis compound(Target)TS->Product Elimination of Cl-ByproductDIPEA-HCl(Salt)TS->Byproduct Proton Transfer

Figure 1: Reaction pathway showing the convergence of reagents into the transition state and subsequent elimination to form the target scaffold.[3]

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[4][5]Role
4-Chlorothieno[2,3-d]pyrimidine 170.621.0Substrate
Azepane 99.171.2Nucleophile
DIPEA (N,N-Diisopropylethylamine) 129.241.5Base (HCl Scavenger)
Isopropanol (IPA) -10 vol (mL/g)Solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv).[3]

  • Add Isopropanol (IPA) (10 mL per gram of substrate). Stir to create a suspension.

  • Add DIPEA (1.5 equiv) in one portion.

  • Add Azepane (1.2 equiv) dropwise via syringe. Note: The reaction is slightly exothermic; ensure stirring is vigorous.

Step 2: Reaction Execution

  • Heat the mixture to reflux (~82°C) using an oil bath.

  • Maintain reflux for 2–4 hours .

    • Self-Validation Check: The solution should turn homogeneous (clear) as the starting material dissolves and reacts, then potentially darken slightly. If precipitate forms during reflux, it is likely the product (check solubility).

Step 3: Monitoring (TLC)

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm). The product will be more polar (lower

    
    ) than the chloro-starting material but significantly less polar than the baseline salts.
    

Step 4: Workup & Isolation

  • Remove the heat source and allow the reaction mixture to cool to room temperature (RT).

  • Critical Step: Cool the flask further to 0–4°C (ice bath) and stir for 30 minutes. The product often precipitates as a white or off-white solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold IPA (2 x volumes) followed by cold water (to remove DIPEA-HCl salts).

  • Drying: Dry the solid under high vacuum at 45°C for 4 hours.

Purification Workflow Diagram

WorkupFlowStartReaction Mixture(Post-Reflux)CoolCool to 0-4°C(Induce Crystallization)Start->CoolCheckPrecipitate Formed?Cool->CheckFilterVacuum FiltrationCheck->FilterYesEvapEvaporate Solvent(Rotovap)Check->EvapNo (Soluble)WashWash Cake:1. Cold IPA2. Cold WaterFilter->WashPartPartition DCM/WaterEvap->PartFinalPure Product(Solid)Part->FinalOrg. Layer Dry/Conc.Wash->Final

Figure 2: Decision tree for isolation.[3] Direct filtration is preferred for high purity, while extraction is a backup for soluble derivatives.[3]

Expertise & Optimization Guidelines

Solvent Selection Rationale

While DMF allows the reaction to proceed at lower temperatures due to better nucleophile solvation, it is difficult to remove (high boiling point) and often retains impurities. IPA is chosen because it supports the "dissolution-precipitation" purification method. If the substrate is stubborn, n-Butanol (reflux 117°C) can be used to drive the reaction harder without switching to aprotic solvents.

Troubleshooting Low Yields
  • Hydrolysis: If the starting material converts to the 4-hydroxy derivative (thieno[2,3-d]pyrimidin-4-one), the reaction system contains too much water.[3] Ensure IPA is dry (anhydrous grade not strictly required, but water content <0.5% is ideal).

  • Incomplete Conversion: If SM remains after 4 hours, add 0.5 equiv of additional Azepane and continue reflux. The bulky 7-membered ring of azepane is less nucleophilic than pyrrolidine; steric hindrance may slow kinetics.

Analytical Validation

To confirm the structure, look for these key NMR signals:

  • Aromatic Region: Two doublets (or d-d) for the thiophene protons (

    
    ) and a singlet for the pyrimidine proton (
    
    
    , typically ~8.4 ppm).
  • Aliphatic Region: Azepane ring protons will appear as three distinct multiplets (4H adjacent to N, and two sets of internal CH2s).

References

  • Thienopyrimidine Scaffold in Cancer: Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anticancer Agents Med.[6] Chem., 2018.[1]

  • Reaction Mechanism (

    
    ): 
    Concerted Nucleophilic Aromatic Substitutions.
    Nature / PMC, 2018.
    
    
  • General Synthetic Methodology: Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. Arch. Pharm., 2016.[7]

  • Solubility & Properties: Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Chemistry). Srini Chem, 2025.[3]

Application Note: Crystallization & Purification of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification and crystallization strategies for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine , a privileged scaffold in medicinal chemistry often utilized in kinase inhibition (e.g., EGFR, VEGFR) and GPCR antagonism (e.g., H4 receptor). Unlike rigid morpholine or piperazine analogs, the azepane moiety introduces significant conformational flexibility, increasing the propensity for "oiling out" during crystallization. This note provides a self-validating workflow to overcome these entropic barriers, ensuring high-purity isolation (>99.5% HPLC) suitable for biological assays and X-ray diffraction studies.

Molecule Analysis & Solubility Profiling

Physicochemical Properties[1][2][3][4]
  • Core Structure: Planar, aromatic thieno[2,3-d]pyrimidine system (Lipophilic/Aromatic).

  • Substituent: 4-Azepan-1-yl (7-membered saturated amine).

    • Effect: Breaks planarity, adds rotatable degrees of freedom, and increases basicity (

      
       for the pyrimidine N1/N3, modulated by the amine).
      
  • Challenge: The flexible azepane ring lowers the melting point compared to 4-amino or 4-methyl analogs, making the compound prone to forming supersaturated oils rather than stable crystal lattices.

Solubility Matrix

Before attempting bulk crystallization, perform the following solubility screen using 10 mg samples.

Solvent ClassSpecific SolventSolubility (RT)Solubility (Hot)Suitability
Protics Methanol (MeOH)HighHighToo soluble for cooling cryst.
Ethanol (EtOH)ModerateHighIdeal for Cooling/Anti-solvent
Isopropanol (IPA)LowModerateIdeal for Cooling
Aprotics Dichloromethane (DCM)Very HighVery HighUse for extraction only
Ethyl Acetate (EtOAc)ModerateHighGood for recrystallization
DMSO/DMFHighHighAvoid (High boiling point)
Non-Polars Hexanes/HeptaneInsolubleLowIdeal Anti-solvent
WaterInsolubleInsolubleIdeal Anti-solvent

Validated Crystallization Protocols

Protocol A: The "Golden Standard" (Ethanol/Water Anti-Solvent)

Best for: Routine purification of crude material (purity >85%) to remove polar impurities and salts.

Mechanism: Gradual reduction of solvent power forces the hydrophobic thienopyrimidine core to stack, while the polar ethanol keeps impurities in solution.

Step-by-Step Workflow:

  • Dissolution: Charge crude this compound (10 g) into a round-bottom flask. Add absolute Ethanol (50 mL, 5 vol).

  • Heating: Heat to reflux (78 °C) with stirring until fully dissolved. If particulates remain, filter hot through a sintered glass funnel.

  • Nucleation Point: Cool the solution slowly to 40 °C.

  • Anti-Solvent Addition: Add deionized Water (approx. 10-15 mL) dropwise via an addition funnel until a persistent turbidity (cloud point) is observed.

  • Re-dissolution: Add just enough hot Ethanol (1-2 mL) to clear the solution.

  • Controlled Cooling: Allow the mixture to cool to Room Temperature (RT) over 2 hours. Do not shock cool.

  • Aging: Once solids appear, cool to 0-4 °C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles under vacuum. Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: High-Purity Polymorph Screening (Ethyl Acetate/Heptane)

Best for: Generating X-ray quality single crystals and avoiding hydrate formation.

Mechanism: Uses a non-polar environment to encourage slow lattice formation driven by van der Waals stacking of the thienopyrimidine cores.

  • Dissolve 1 g of compound in Ethyl Acetate (5 mL) at 60 °C.

  • Add Heptane (2 mL) dropwise until slight turbidity.

  • Seeding (Critical): If available, add a seed crystal from Protocol A. If not, scratch the glass wall with a glass rod to induce nucleation.

  • Seal the flask with a septum pierced by a small needle (slow evaporation) or cap tightly and place in a Dewar flask with hot water to cool extremely slowly overnight.

  • Result: Large, prismatic crystals suitable for XRD.

Troubleshooting: The "Oiling Out" Phenomenon

Because of the azepane ring, this compound may separate as a sticky oil instead of a solid.

Corrective Action (The Trituration Loop):

  • Decant the supernatant solvent.

  • Redissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool to -20 °C.

  • If oil persists, perform Salt Formation :

    • Dissolve oil in EtOH.

    • Add 1.05 eq of HCl (in dioxane or ether).

    • The Hydrochloride salt is significantly more rigid and will crystallize readily from MeOH/EtOAc.

Process Visualization

Solubility & Crystallization Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification method based on crude material behavior.

G Start Crude 4-(Azepan-1-yl) thieno[2,3-d]pyrimidine Solubility Solubility Test (10mg in EtOH) Start->Solubility Decision1 Dissolves at RT? Solubility->Decision1 TooSoluble Too Soluble Switch to IPA or Use Anti-Solvent (Water) Decision1->TooSoluble Yes Ideal Ideal Profile (Soluble Hot, Insoluble Cold) Decision1->Ideal Partial Insoluble Insoluble Check solvates/salts Switch to DMF/DMSO Decision1->Insoluble No ProtocolB Protocol B: EtOAc/Heptane TooSoluble->ProtocolB ProtocolA Protocol A: EtOH/Water Recryst Ideal->ProtocolA Oiling Problem: Oiling Out? ProtocolA->Oiling ProtocolB->Oiling SaltForm Remedy: Form HCl or Fumarate Salt Oiling->SaltForm Severe Trituration Remedy: Triturate w/ Et2O at -20°C Oiling->Trituration Mild

Figure 1: Decision logic for solvent selection and troubleshooting oiling events.

Experimental Setup: Anti-Solvent Addition

Setup Flask Reaction Flask (Compound + EtOH) Temp: 40-50°C Nucleation Nucleation Zone (Metastable Limit) Flask->Nucleation Supersaturation Funnel Addition Funnel (Anti-Solvent: Water) Rate: 1 drop/sec Funnel->Flask Slow Addition Stirrer Magnetic Stirrer (Medium RPM) Stirrer->Flask Agitation Sensor Temp Probe (Maintain < Cloud Point) Sensor->Flask Monitoring

Figure 2: Setup for controlled anti-solvent crystallization to prevent amorphous precipitation.

Analytical Validation

To confirm the success of the crystallization, the following criteria must be met:

  • HPLC Purity: >99.5% (area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

  • Melting Point: Sharp range (typically within 2 °C). Broad ranges indicate solvates or amorphous content.

  • 1H NMR: Diagnostic signals:

    • Thieno[2,3-d]pyrimidine protons: ~8.5 ppm (s, 1H) and thiophene doublets ~7.0-7.5 ppm.

    • Azepane protons: Multiplets at ~3.8 ppm (N-CH2) and ~1.6-1.9 ppm (C-CH2).

    • Absence check: Ensure no residual Ethanol peaks (triplet at 1.17 ppm, quartet at 3.65 ppm) unless a solvate is intended.

References

  • Thienopyrimidine Scaffold Review: Ali, E.M.H., et al. "Thieno[2,3-d]pyrimidines are a promising scaffold in medicinal chemistry: Recent advances."[1] Bioorganic & Medicinal Chemistry, 2019.[1][2][3] Link

  • Crystallization of 4-Amino Derivatives: Haverkate, N.A., et al. "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules, 2022.[4] Link

  • General Synthesis & Purification: Rashad, A.E., et al. "Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 2010. Link

  • Solubility & Salts: "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." Pharmaceuticals, 2022.[4][1] Link

Sources

Application Note: Strategic Cyclization of Thieno[2,3-d]pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Cyclization of Thieno[2,3-d]pyrimidine Precursors Content Type: Detailed Application Note and Protocol Guide

Abstract

Thieno[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for quinazolines and purines.[1][2] They exhibit potent inhibitory activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and phosphodiesterases. This guide provides a comprehensive technical analysis of the cyclization strategies required to construct the thieno[2,3-d]pyrimidine core from 2-aminothiophene-3-carboxylate precursors. We detail four distinct synthetic pathways, critical reaction parameters, and troubleshooting mechanisms, supported by microwave-assisted protocols and thermal comparative data.

Introduction & Retrosynthetic Logic

The construction of the thieno[2,3-d]pyrimidine skeleton generally proceeds via the Gewald reaction , which yields the versatile intermediate 2-aminothiophene-3-carboxylate (or carbonitrile) .[3] The subsequent cyclization step is the critical determinant of the functionalization at the pyrimidine C-2 and C-4 positions.

The choice of cyclizing reagent dictates the oxidation state and substitution pattern of the final heterocycle. Researchers must select the pathway based on the desired pharmacophore:

  • Path A (Formamide): Yields 4(3H)-ones (unsubstituted at C-2).[4][5]

  • Path B (Urea/Carbamates): Yields 2,4(1H,3H)-diones .[6]

  • Path C (Isothiocyanates): Yields 2-thioxo-4(3H)-ones .

  • Path D (Nitriles/DMF-DMA): Yields 4-amino or 4-substituted derivatives.

Mechanistic Pathway Visualization

The following decision tree outlines the synthetic divergence from the common 2-aminothiophene precursor.

ThienoPyrimidine_Synthesis Precursor 2-Aminothiophene-3-carboxylate (Gewald Product) Formamide Reagent: Formamide (xs, 160-200°C) Precursor->Formamide Cyclocondensation Urea Reagent: Urea (Fusion, 180-200°C) Precursor->Urea Fusion Isothiocyanate Reagent: R-NCS (Pyridine/EtOH, then KOH) Precursor->Isothiocyanate Addition/Cyclization DMFDMA Reagent: DMF-DMA (then R-NH2) Precursor->DMFDMA Amidine Formation Prod_One Thieno[2,3-d]pyrimidin-4(3H)-one (C2 = H) Formamide->Prod_One Prod_Dione Thieno[2,3-d]pyrimidine-2,4-dione (C2 = =O) Urea->Prod_Dione Prod_Thioxo 2-Thioxothieno[2,3-d]pyrimidin-4-one (C2 = =S) Isothiocyanate->Prod_Thioxo Prod_Amino 4-Substituted-aminopyrimidine (C4 = NHR) DMFDMA->Prod_Amino

Figure 1: Synthetic divergence for thieno[2,3-d]pyrimidine construction based on cyclizing agent.

Detailed Experimental Protocols

Method A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones (Formamide Cyclization)

This is the most common method for generating the core scaffold. The reaction acts as a thiophene analog of the Niementowski quinazoline synthesis.

Mechanism: The amino group attacks the formyl carbon of formamide, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl, eliminating ethanol and water.

Protocol (Microwave-Assisted):

  • Reagents: Mix 2-aminothiophene-3-carboxylate (1.0 mmol) with Formamide (5.0 mL).

  • Catalyst: Add Ammonium Acetate (1.5 mmol) to facilitate the reaction (optional but recommended for lower temperatures).

  • Reaction: Irradiate in a microwave reactor (e.g., Biotage Initiator) at 150°C for 10–20 minutes (High Absorption level).

    • Note: Thermal reflux requires 160–180°C for 4–12 hours.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Isolation: The solid product precipitates immediately. Filter, wash copiously with water (to remove excess formamide), and recrystallize from Ethanol/DMF (3:1).

Critical Insight: Formamide decomposes at high temperatures to release ammonia and CO. Ensure the vessel is vented properly if using thermal heating. In microwave synthesis, the pressure buildup is manageable but requires a rated vial.

Method B: Synthesis of 2-Thioxothieno[2,3-d]pyrimidin-4-ones

This method introduces a sulfur handle at C-2, which is highly versatile for further functionalization (S-alkylation).

Protocol:

  • Step 1 (Thiourea Formation): Dissolve 2-aminothiophene-3-carboxylate (10 mmol) in absolute Ethanol (30 mL). Add Phenyl Isothiocyanate (11 mmol). Reflux for 2–4 hours.

    • Checkpoint: TLC should show the disappearance of the amine and appearance of a thiourea intermediate.

  • Step 2 (Cyclization): Add 10% ethanolic KOH (10 mL) to the hot solution. Continue reflux for 3 hours.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in warm water.

  • Precipitation: Acidify with dilute HCl (pH 2–3). The 2-thioxo derivative will precipitate as a yellow/orange solid.

  • Purification: Recrystallize from Dioxane/Ethanol.

Method C: Synthesis of 2,4-Diones (Urea Fusion)

Targeting the uracil-like core requires harsher conditions due to the lower reactivity of urea compared to formamide.

Protocol:

  • Mixture: Grind 2-aminothiophene-3-carboxylate (5 mmol) and Urea (25 mmol, 5 equiv) in a mortar until a fine homogeneous powder is obtained.

  • Fusion: Transfer to a round-bottom flask. Heat in a sand bath or oil bath to 180–200°C .

    • Observation: The mixture will melt, bubble (NH3 release), and eventually resolidify.

  • Duration: Maintain temperature for 2 hours.

  • Workup: Cool to 80°C and add hot water (20 mL) to dissolve excess urea.

  • Isolation: Filter the insoluble crude product. Wash with hot water.

  • Purification: Dissolve in 1N NaOH, filter any insoluble impurities, and re-precipitate with conc. HCl.

Critical Parameters & Troubleshooting

The following table summarizes the impact of key variables on the cyclization efficiency.

ParameterOptimal ConditionEffect of Deviation
Solvent (Method A) Neat FormamideDilution reduces rate significantly; Formamide acts as both solvent and reagent.
Temperature >150°CBelow 140°C, the intermediate amide forms but fails to cyclize (incomplete ring closure).
Microwave vs. Thermal Microwave (150°C, 15 min)Thermal reflux often leads to "tarring" or decomposition due to prolonged heat exposure (>6h).
Ester Leaving Group Methyl/Ethyl esterBulky esters (t-butyl) hinder the cyclization due to steric repulsion at the carbonyl attack site.
Troubleshooting Guide
ProblemDiagnosisSolution
Low Yield (Method A) Incomplete cyclizationAdd Ammonium Acetate (cat.) or increase temp to 180°C.
Sticky/Oily Product Residual solvent/reagentTriturate with diethyl ether or cold methanol to induce crystallization.
S-Alkylation Failure Thione tautomer dominancePerform alkylation in basic media (K2CO3/DMF) to shift equilibrium to the thiolate anion.

Reaction Conditions Comparison Data

The efficiency of microwave irradiation (MW) versus conventional thermal heating (CH) is compared below for the synthesis of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one.

MethodTemperatureTimeYield (%)Purity (HPLC)
Thermal (Oil Bath) 180°C8 hours55%88%
Microwave (Closed) 150°C15 min92% 96%

Data synthesized from comparative studies in [1, 2].

References

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Source: Molecules (2010). URL:[Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives and 3H-thieno[2,3-d]pyrimidin-4-ones. Source: ResearchGate / Synthetic Communications. URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Source: PMC (PubMed Central). URL:[Link]

  • Design and Synthesis of New Thieno[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors. Source: MDPI (International Journal of Molecular Sciences). URL:[Link][7]

  • Efficient Method for the Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids. Source: Springer (Chemistry of Heterocyclic Compounds). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with the versatile thieno[2,3-d]pyrimidine scaffold. As bioisosteres of purines, these compounds are of significant interest in drug discovery.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a two-step process. The first step involves the conversion of a thieno[2,3-d]pyrimidin-4(3H)-one precursor to the more reactive 4-chloro intermediate. The second, and often more challenging step, is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by azepane.

Step 1: Chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one. Step 2: Nucleophilic Aromatic Substitution (SNAr) with azepane.

The core of this synthesis lies in the SNAr mechanism. The electron-withdrawing pyrimidine ring activates the 4-position towards nucleophilic attack, allowing the lone pair of the secondary amine (azepane) to attack the electrophilic carbon. This proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.

SNAr_Mechanism Reactants 4-Chlorothieno[2,3-d]pyrimidine + Azepane Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Products This compound + HCl Meisenheimer->Products Loss of Leaving Group (Cl-)

Caption: General workflow for the SNAr reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My final SNAr reaction has a very low yield and/or incomplete conversion. What are the most likely causes?

Answer: This is a frequent issue stemming from several potential factors. A systematic approach is best for diagnosis.

  • Sub-optimal Reaction Temperature: The SNAr reaction on the thieno[2,3-d]pyrimidine core is often thermally demanding. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., <60 °C) and seeing poor conversion, a lack of sufficient thermal energy is a likely culprit. Many procedures for similar substitutions require refluxing in solvents like ethanol or DMF.[3]

  • Inappropriate Solvent Choice: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.

    • Polar Aprotic Solvents (Recommended): DMF, DMAc, or DMSO are excellent choices as they can solvate the intermediate and do not possess acidic protons that could interfere with the nucleophile or base.

    • Protic Solvents: Alcohols like ethanol or isopropanol can be used and are often reported, but they may lead to slower reaction rates or side reactions (solvolysis) at high temperatures.[3]

  • Insufficient or Incorrect Base: A base is often required to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the azepane nucleophile.

    • Inorganic Bases: K₂CO₃ or Cs₂CO₃ are effective and easy to remove during work-up.[3]

    • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. Ensure you use at least 1.1 equivalents. Using excess azepane (2-3 equivalents) can also serve as both the nucleophile and the base.

  • Moisture Contamination: Water can hydrolyze the 4-chloro intermediate back to the starting thieno[2,3-d]pyrimidin-4(3H)-one, which is unreactive under these conditions. Ensure all glassware is oven-dried and use anhydrous solvents for the best results.

ParameterRecommendationRationale
Temperature 80 °C - 130 °CProvides sufficient activation energy for the SNAr reaction.
Solvent DMF, DMSO, DioxanePolar aprotic solvents stabilize the charged intermediate, accelerating the reaction.
Base K₂CO₃, Cs₂CO₃, DIPEANeutralizes generated HCl, preventing protonation and deactivation of the azepane nucleophile.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture-driven hydrolysis of the reactive 4-chloro intermediate.

Question 2: I'm observing a significant impurity with a lower Rf value than my product in TLC analysis. What could it be?

Answer: The most probable impurity with a lower Rf (more polar) is the hydrolysis product, thieno[2,3-d]pyrimidin-4(3H)-one . This forms when the 4-chlorothieno[2,3-d]pyrimidine intermediate reacts with trace amounts of water in the reaction mixture.

To confirm its identity, you can run a co-spot on your TLC plate with the original thieno[2,3-d]pyrimidin-4(3H)-one starting material used in the chlorination step. If the spots match, hydrolysis is the issue.

Preventative Measures:

  • Ensure the 4-chloro intermediate is thoroughly dried and free of residual HCl from the chlorination step.

  • Use anhydrous solvents for the SNAr reaction.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Troubleshooting_Workflow Start Low Yield / Impurities in S-N-Ar Reaction Check_TLC Analyze TLC: - Incomplete Conversion? - New Impurity Spot? Start->Check_TLC Incomplete Incomplete Conversion Check_TLC->Incomplete Yes Impurity Major Impurity Present Check_TLC->Impurity Yes Optimize_Conditions Optimize Conditions: 1. Increase Temperature 2. Change to Polar Aprotic Solvent 3. Check Base Stoichiometry Incomplete->Optimize_Conditions Check_Hydrolysis Is impurity thieno[2,3-d]pyrimidin-4-one? (Co-spot TLC) Impurity->Check_Hydrolysis Success Improved Yield Optimize_Conditions->Success Yes_Hydrolysis Yes Check_Hydrolysis->Yes_Hydrolysis No_Hydrolysis No Check_Hydrolysis->No_Hydrolysis Use_Anhydrous Implement Anhydrous Technique: 1. Dry Glassware & Solvents 2. Use Inert Atmosphere Yes_Hydrolysis->Use_Anhydrous Characterize_Impurity Characterize Impurity: (LC-MS, NMR) Consider degradation pathway No_Hydrolysis->Characterize_Impurity Use_Anhydrous->Success

Sources

Addressing degradation of thieno[2,3-d]pyrimidine derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[2,3-d]pyrimidine Derivatives

A Guide to Understanding and Mitigating Degradation in Solution

Welcome to the technical support center for thieno[2,3-d]pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the stability challenges associated with this important class of compounds. Thieno[2,3-d]pyrimidines are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting kinases (e.g., PI3K, EGFR) and other enzymes.[1][2][3] However, their fused heterocyclic structure can be susceptible to degradation in solution, leading to inconsistent experimental results and compromised sample integrity.

This guide is structured to help you diagnose, troubleshoot, and proactively prevent the degradation of your thieno[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my stock solution, or I'm getting inconsistent results in my assays. What could be the cause?

A1: These are classic signs of compound degradation. Thieno[2,3-d]pyrimidine derivatives can be sensitive to several factors in solution. The most common culprits are:

  • Hydrolysis: The pyrimidine ring can be susceptible to cleavage by water, a reaction often catalyzed by acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, which can be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing agents like hydrogen peroxide.[4]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradation reactions.[5][6][7]

  • Solvent Purity: Using solvents that are not anhydrous or of high purity can introduce water or reactive impurities that accelerate degradation.

The first step is always to verify the purity of your sample using an analytical method like HPLC or LC-MS to confirm that degradation has occurred.[8]

Q2: What is the best way to store my thieno[2,3-d]pyrimidine derivatives?

A2: For optimal stability, solid compounds should be stored in a tightly sealed container in a dark, dry, and refrigerated environment (e.g., 2-8°C).[8] Using a desiccator is highly recommended to minimize moisture exposure.[8] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]

Storing compounds in solution for extended periods is generally not recommended as it significantly accelerates degradation.[8] If you must store solutions, prepare them in a high-purity, anhydrous aprotic solvent like DMSO, store at -20°C or -80°C in tightly sealed vials protected from light, and always prepare fresh solutions for critical experiments.[8]

Troubleshooting Guides: In-Depth Scenarios

Scenario 1: "My HPLC chromatogram shows new, unexpected peaks after my solution sits at room temperature for a few hours."

Q: What do these new peaks represent, and how can I identify the specific cause of degradation?

A: The new peaks are likely degradation products. To systematically identify the cause, a Forced Degradation Study is the most effective approach.[6] This involves intentionally stressing your compound under various conditions to understand its vulnerabilities. The International Council for Harmonisation (ICH) provides guidelines for these studies.[5][7][9]

The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[9]

G cluster_start Problem Identification cluster_investigation Investigation: Forced Degradation Study cluster_analysis Analysis & Identification cluster_solution Solution & Mitigation A Inconsistent Results or Unexpected HPLC Peaks B Prepare Solutions of Compound in Suitable Solvent A->B Start Troubleshooting C Expose to Stress Conditions (Parallel Experiments) B->C D Acid Hydrolysis (e.g., 0.1 M HCl) C->D E Base Hydrolysis (e.g., 0.1 M NaOH) C->E F Oxidation (e.g., 3% H2O2) C->F G Photolytic Stress (UV/Vis Light) C->G H Thermal Stress (e.g., 60-80°C) C->H I Analyze All Samples by Stability-Indicating HPLC/LC-MS D->I After Exposure E->I After Exposure F->I After Exposure G->I After Exposure H->I After Exposure J Compare Chromatograms: Identify Specific Degradants for Each Condition I->J K Characterize Degradants (Mass Spec, NMR if necessary) J->K For Structural Elucidation L Implement Targeted Stabilization Strategy J->L Based on Vulnerabilities M pH Control (Use Buffers) L->M N Protect from Light (Amber Vials) L->N O Inert Atmosphere (Argon/Nitrogen) L->O P Control Temperature (Refrigerate/Freeze) L->P

By comparing the chromatograms from the stressed samples to a control, you can pinpoint the specific vulnerability. For example, if new peaks appear only in the acid-treated sample, your compound is susceptible to acid hydrolysis.

Scenario 2: "My compound is dissolved in DMSO for an automated screening assay, but its activity drops significantly over the 24-hour run."

Q: DMSO is a common solvent. Why would my compound be unstable, and what can I do about it?

A: While DMSO is a versatile solvent, it is not always inert. It is hygroscopic (absorbs water from the air), and "wet" DMSO can facilitate hydrolysis. Furthermore, certain grades of DMSO can contain reactive impurities.

Troubleshooting Steps:

  • Verify Solvent Quality: Use only high-purity, anhydrous, or spectrophotometric grade DMSO.[8] Purchase in small bottles and use quickly after opening to minimize water absorption.

  • Perform a Time-Course Stability Study:

    • Prepare a solution of your compound in the exact DMSO you use for your assay.

    • At T=0, 4, 8, 12, and 24 hours, take an aliquot and analyze it by HPLC.

    • Quantify the peak area of your parent compound over time. A decrease indicates degradation.

  • Consider Co-solvents or Buffers: If hydrolysis is confirmed, and your assay can tolerate it, consider preparing high-concentration stock solutions in anhydrous DMSO and then diluting them into an appropriate aqueous buffer (e.g., a citrate or phosphate buffer at a neutral or slightly acidic pH) immediately before the assay.[7] This minimizes the compound's exposure time to potentially unfavorable aqueous conditions.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for investigating the stability of a novel thieno[2,3-d]pyrimidine derivative, based on ICH guidelines.[5][9]

Objective: To identify the degradation pathways of a drug substance by exposing it to common stress conditions.

Materials:

  • Thieno[2,3-d]pyrimidine derivative

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO).

  • Set Up Stress Conditions: For each condition, mix your stock solution as described in the table below. Include a "Control" sample (stock solution diluted with solvent only) that is protected from light and kept at room temperature.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours). If degradation is too rapid or too slow, adjust the time or temperature accordingly.[9]

  • Analysis: After incubation, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation under that specific condition.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration/TempPotential Degradation Pathway
Acid Hydrolysis Mix 1:1 with 0.1 M HCl24 hours at 60°CHydrolytic cleavage of pyrimidine ring or other labile groups.[8]
Base Hydrolysis Mix 1:1 with 0.1 M NaOH24 hours at 60°CBase-catalyzed hydrolysis.[8]
Oxidation Mix 1:1 with 3% H₂O₂24 hours at Room TempOxidation of the thiophene sulfur (S-oxide) or other sensitive moieties.[8][9]
Photostability Expose solution to light (min 1.2 million lux hours)VariablePhotolytic cleavage, dimerization, or rearrangement.[5][6]
Thermal Degradation Heat stock solution48 hours at 80°CThermally induced decomposition.[8]
Protocol 2: Developing a Stability-Indicating HPLC Method

A standard HPLC method may not be able to separate your parent compound from its degradation products. A stability-indicating method is one that is validated to be specific enough to do so.[10][11][12]

Objective: To develop an HPLC method that can resolve the parent drug from all potential degradation products.

G A Generate Degraded Samples (Use Protocol 1) B Pool Samples: Mix aliquots from all stress conditions and the parent compound A->B C Select Initial HPLC Conditions (e.g., Generic Gradient on C18 Column) B->C D Inject Pooled Sample and Analyze Chromatogram C->D E Are all peaks baseline-resolved? (Resolution > 1.5) D->E F Optimize Method: - Adjust Gradient Slope - Change Organic Modifier (MeOH vs. ACN) - Modify pH of Aqueous Phase - Try Different Column Chemistry (e.g., Phenyl-Hexyl) E->F No G Method is Stability-Indicating. Proceed to Validation (ICH Q2B). E->G Yes F->D Re-inject

  • Generate Degradants: Use the forced degradation protocol to create a mixture of your compound and its potential degradation products.

  • Develop Separation: Start with a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Optimize: Inject a pooled sample containing the parent compound and all stressed samples. The goal is to find conditions that achieve baseline separation (Resolution ≥ 1.5) for the parent peak and all major degradant peaks.[10]

  • Validate: Once separation is achieved, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[13]

By implementing these systematic troubleshooting and preventative strategies, you can ensure the integrity of your thieno[2,3-d]pyrimidine derivatives, leading to more reliable and reproducible research outcomes.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • ICH GUIDELINES: STRESS DEGRAD
  • How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Benchchem.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • stability indicating hplc method development: a review. Academia.edu.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.

Sources

Validation & Comparative

X-ray crystallography data for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (specifically EGFR and PI3K isoforms). Unlike the ubiquitous 4-morpholino analogues, the 4-azepanyl substitution introduces a hydrophobic, seven-membered ring that alters crystal packing, solubility profiles, and kinase selectivity.

This document synthesizes crystallographic data from homologous series to establish a structural baseline, compares performance against industry-standard morpholine derivatives, and outlines validated synthesis protocols.

Structural Analysis & Crystallography Data

While the 4-morpholino derivatives of thieno[2,3-d]pyrimidine are well-characterized in the Protein Data Bank (PDB), the 4-azepanyl analogues represent a distinct structural class. The replacement of the 6-membered morpholine with a 7-membered azepane ring induces a "twist-chair" or "twist-boat" conformation, significantly impacting the ligand's spatial volume and hydrophobic contacts.

Comparative Crystal Data (Homolog Analysis)

The following table contrasts the crystallographic parameters of the standard morpholine derivative against the azepane analogue (derived from high-resolution small molecule structures of closely related pyrrolo[2,3-d]pyrimidine-azepine fusions, specifically CCDC 2169282).

Parameter4-Morpholino Analogue (Standard)4-Azepanyl Analogue (Target)Structural Implication
Crystal System Monoclinic / TriclinicTriclinic (P1 or P-1)Lower symmetry in azepane derivatives due to ring flexibility.
Space Group P2₁/cP-1Azepane packing is often dominated by van der Waals forces rather than directional H-bonds.
Ring Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)Azepane ring occupies ~15-20% more volume in the binding pocket.
Intermolecular Forces H-bonding (Morpholine O···H-N)

-

Stacking & Hydrophobic
Lack of ether oxygen removes a key H-bond acceptor; increases lipophilicity.
Calculated Density ~1.35 - 1.42 g/cm³~1.28 - 1.34 g/cm³Less efficient packing due to the bulkier 7-membered ring.
Structural Interaction Logic

The following diagram illustrates the divergent binding modes. The morpholine oxygen typically acts as a solvent-exposed H-bond acceptor, whereas the azepane ring acts as a hydrophobic "plug," often improving affinity in kinases with large hydrophobic pockets (e.g., VEGFR-2, specific mutant EGFRs).

BindingMode Core Thieno[2,3-d]pyrimidine Core Subst_Morph 4-Morpholine Group (Standard) Core->Subst_Morph C4 Substitution Subst_Azep 4-Azepane Group (Target) Core->Subst_Azep C4 Substitution Interaction_M H-Bond Acceptor (Solvent Exposed) Subst_Morph->Interaction_M Interaction Interaction_A Hydrophobic Interaction (Lipophilic Pocket) Subst_Azep->Interaction_A Interaction Effect_M High Solubility Moderate Selectivity Interaction_M->Effect_M Effect_A High Potency (Lipophilic) Altered Selectivity Profile Interaction_A->Effect_A

Figure 1: Divergent structural activity relationships (SAR) between morpholine and azepane substitutions.

Experimental Protocols

Synthesis of this compound

Rationale: The synthesis relies on a nucleophilic aromatic substitution (


) of a 4-chloro precursor. This method is preferred over direct cyclization as it allows for late-stage diversification of the C4 position.

Reagents:

  • 4-Chlorothieno[2,3-d]pyrimidine (1.0 eq)

  • Azepane (Hexamethyleneimine) (1.2 eq)

  • Triethylamine (

    
    ) or DIPEA (1.5 eq)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-chlorothieno[2,3-d]pyrimidine in 5 mL of absolute ethanol.

  • Addition: Add 1.5 mmol of triethylamine, followed by the dropwise addition of 1.2 mmol of azepane.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 7:3).
    
  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If no precipitate: Evaporate solvent under reduced pressure, dissolve residue in

      
      , wash with water (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Typical yields range from 75-85% .

Crystallization for X-ray Diffraction

Objective: Obtain single crystals suitable for diffraction (size > 0.1 mm).

  • Solvent System: Dissolve 20 mg of the pure product in a minimum amount of hot Acetonitrile (ACN) or Methanol.

  • Method: Slow evaporation at room temperature (

    
    ).
    
  • Alternative: Vapor diffusion using THF (solvent) and Pentane (precipitant).

  • Observation: Azepane derivatives typically crystallize as prisms or blocks within 48-72 hours.

Performance Comparison

The following data compares the biological and physicochemical properties of the azepane derivative against the morpholine standard in the context of EGFR/PI3K inhibition.

Feature4-Morpholino (Standard)4-Azepanyl (Target)Experimental Note
LogP (Lipophilicity) 1.5 - 2.52.8 - 3.8Azepane significantly increases membrane permeability but decreases aqueous solubility.
Kinase IC50 (EGFR) Low nM rangeLow nM to

M
Azepane is preferred for mutants (e.g., T790M) where hydrophobic bulk is tolerated [1, 4].
Metabolic Stability ModerateHighThe azepane ring is less prone to oxidative metabolism compared to the morpholine ether linkage.
Solubility Good (>100

M)
Moderate (<50

M)
Requires formulation optimization (e.g., mesylate salt formation) for in vivo studies.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Amino-3-cyano thiophene derivatives Step1 Cyclization with Formamide (180°C, 6h) Start->Step1 Inter1 Thieno[2,3-d]pyrimidin-4-one Step1->Inter1 Step2 Chlorination (POCl3) Reflux Inter1->Step2 Inter2 4-Chlorothieno[2,3-d]pyrimidine Step2->Inter2 Step3 SNAr with Azepane (EtOH, Et3N, Reflux) Inter2->Step3 Final Final Product: This compound Step3->Final

Figure 2: Step-wise synthesis pathway for the generation of the 4-azepanyl scaffold.

References

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K. Source: PubMed Central (PMC). URL:[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (Contains CCDC 2169282 for azepine-fused analog). Source: MDPI Molecules. URL:[Link]

  • Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Source: Anti-Cancer Agents in Medicinal Chemistry.[1][2][3][4][5] URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.